molecular formula C9H20ClNO2 B096347 Alpha-Triethylaminomethyl acetate chloride CAS No. 19223-70-2

Alpha-Triethylaminomethyl acetate chloride

Cat. No. B096347
CAS RN: 19223-70-2
M. Wt: 209.71 g/mol
InChI Key: NZERAKUPXKLARH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The first paper describes the oxidation of triethylamine by trichloroacetyl chloride, resulting in the formation of an α-acylenamine. This process involves the oxidation of triethylamine to diethylvinylamine, followed by acylation. The reaction proceeds through the formation of an addition complex and subsequent elimination reaction to form the enamine . The second paper discusses a different synthesis route where acyl chlorides react with alpha-isocyanoacetamides in the presence of triethylamine to produce 2-acyl-5-aminooxazoles. These compounds can then be hydrolyzed to form alpha-ketoamides . Both papers highlight the role of triethylamine in facilitating these reactions.

Molecular Structure Analysis

The molecular structure of the products formed in these reactions is characterized by spectroscopic methods. In the first paper, the β-acylenamine product is described to have a trans-substituted double bond and an s-cis conformation, as evidenced by NMR and IR spectra . The second paper does not provide specific details on the molecular structure of the synthesized alpha-ketoamides, but the intermediate 2-acyl-5-aminooxazoles are likely to have distinct structural features that could be elucidated using similar spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactions described in the papers involve triethylamine acting as a base or a nucleophile. In the first paper, triethylamine undergoes oxidation and acylation when reacted with trichloroacetyl chloride . In the second paper, triethylamine is used to facilitate the reaction between acyl chlorides and alpha-isocyanoacetamides, leading to the formation of 2-acyl-5-aminooxazoles and subsequently alpha-ketoamides after hydrolysis . These reactions are examples of how triethylamine can participate in complex organic transformations.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of alpha-triethylaminomethyl acetate chloride, they do provide insight into the reactivity of triethylamine in organic synthesis. Triethylamine is a common organic base used to neutralize acids and can act as a nucleophile in various reactions. The physical properties such as boiling point, melting point, and solubility of triethylamine and its reaction products would depend on their molecular structure and can be inferred from standard organic chemistry knowledge. The chemical properties, such as reactivity and stability, are demonstrated by the reactions described in the papers .

Scientific Research Applications

Clinical Use of PET with (11)C-Acetate

(Grassi et al., 2012) discussed the clinical applications of (11)C-acetate PET, highlighting its use in cardiology and oncology. Initially employed to study myocardial oxygen metabolism, its applications extended to evaluating myocardial perfusion and various malignancies due to its rapid metabolism into acetyl-CoA, which is crucial for energy production and cell membrane lipid synthesis.

Corrosion of Deicers to Metals

(Shi et al., 2009) reviewed the impact of chloride-based and acetate/formate-based deicers on metal corrosion within transportation infrastructure. This research emphasizes the importance of understanding chemical interactions with materials to prevent infrastructure degradation.

Vinyl Chloride Monomer Production Catalysed by Gold

(Davies et al., 2016) reviewed gold's use in catalyzing the acetylene hydrochlorination reaction, a key step in producing poly vinyl chloride (PVC), highlighting a shift towards using less toxic catalysts in industrial processes.

Challenges in Electrochemical Water Treatment

(Radjenovic & Sedlak, 2015) focused on electrochemical processes for removing contaminants from water, discussing the effects of various electrolyte solutions and the need for further research to minimize toxic byproduct formation.

Cognitive Improvement via Alpha7 Nicotinic Acetylcholine Receptors

(Thomsen et al., 2010) explored the therapeutic potential of activating alpha7 nicotinic acetylcholine receptors in treating cognitive disturbances, underscoring the intricate link between chemistry and neurobiology in developing new treatments.

Future Directions

The future directions in the research of α-tertiary amines like Alpha-Triethylaminomethyl acetate chloride could involve the development of more efficient and environmentally friendly synthesis methods . There is also interest in exploring their potential applications in drug discovery and organic synthesis .

properties

IUPAC Name

triethyl-(2-methoxy-2-oxoethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClH/c1-5-10(6-2,7-3)8-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZERAKUPXKLARH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(=O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646701
Record name N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpha-Triethylaminomethyl acetate chloride

CAS RN

19223-70-2
Record name N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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